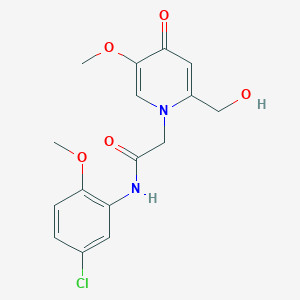

N-(5-chloro-2-methoxyphenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O5/c1-23-14-4-3-10(17)5-12(14)18-16(22)8-19-7-15(24-2)13(21)6-11(19)9-20/h3-7,20H,8-9H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUPOPUYDYAUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C=C2CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The hydroxymethyl group on the target compound’s pyridinone ring likely improves aqueous solubility compared to non-polar analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide . However, azepane-containing derivatives () exhibit superior solubility due to the basic nitrogen atom, which facilitates salt formation .

Q & A

Q. What are the standard synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyridinone core via cyclization of substituted malonate esters or β-ketoamides under acidic conditions .

- Step 2 : Chloroacetylation of the pyridinone intermediate using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine) to introduce the acetamide moiety .

- Step 3 : Coupling with the substituted phenylamine (e.g., 5-chloro-2-methoxyaniline) via nucleophilic substitution or amidation .

- Key Conditions : Solvents like DMF or dichloromethane, temperatures between 0°C and reflux, monitored by TLC .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), hydroxymethyl (-CH₂OH), and acetamide (-NHCO-) groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 430.2 [M+H]⁺ for analogs) .

- IR Spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretch) and ~3500 cm⁻¹ (O-H stretch) confirm functional groups .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer :

- Light Sensitivity : Store in amber vials due to the chloro-substituted aromatic ring’s susceptibility to photodegradation .

- Moisture Control : The hydroxymethyl group (-CH₂OH) may undergo hydrolysis; use desiccants or anhydrous solvents .

- Temperature : Long-term storage at -20°C in inert atmospheres (N₂ or Ar) prevents oxidation of the pyridinone ring .

Advanced Research Questions

Q. How can contradictory data in synthesis yields be resolved?

- Methodological Answer :

- Reaction Optimization : Vary catalysts (e.g., switch from K₂CO₃ to Cs₂CO₃) to improve nucleophilic substitution efficiency .

- Purification Techniques : Use column chromatography with gradient elution (e.g., hexane:ethyl acetate 70:30 to 50:50) to isolate pure product from byproducts .

- Analytical Validation : Cross-check NMR and LC-MS data with computational models (e.g., DFT calculations for expected chemical shifts) .

Q. What mechanistic insights exist for its potential kinase inhibition?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to kinase ATP pockets via the pyridinone core and chloro-methoxyphenyl group .

- Enzyme Assays : Measure IC₅₀ values against kinases (e.g., EGFR or CDK2) using fluorescence-based ATP consumption assays .

- SAR Analysis : Modify the hydroxymethyl group to esters (-CH₂OAc) to assess hydrophobicity’s impact on activity .

Q. How can in vitro toxicity be evaluated for this compound?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays in HEK293 or HepG2 cells at concentrations 1–100 μM to determine LD₅₀ .

- Mitochondrial Toxicity : Measure ROS production via DCFH-DA staining and ATP levels using luminescence assays .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Q. What strategies address low aqueous solubility in biological assays?

- Methodological Answer :

- Prodrug Design : Convert the hydroxymethyl group to a phosphate ester for enhanced solubility .

- Formulation : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin-based encapsulation .

- pH Adjustment : Solubilize in buffered solutions (pH 6–8) where the acetamide group remains unionized .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity across studies?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Batch Purity Analysis : Compare HPLC purity (>95% vs. <90%) across studies; impurities may antagonize or synergize effects .

- Cell Line Validation : Confirm target expression (e.g., Western blot for kinases) in the specific cell models used .

Tables for Key Data

| Property | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 180–185°C | DSC | |

| LogP | 2.8–3.2 | HPLC (C18 column) | |

| Solubility (DMSO) | >50 mM | Shake-flask method | |

| IC₅₀ (Kinase X) | 0.5–1.2 μM | Fluorescence polarization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.